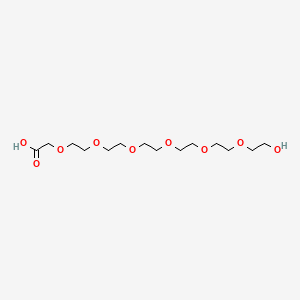

HO-Peg6-CH2cooh

Descripción general

Descripción

HO-Peg6-CH2cooh, also known as α-hydroxy-ω-propionic acid hexaethylene glycol, is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . The full name of the compound is α-hydroxy-ω-propionic acid hexaethylene glycol .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The chemical formula of this compound is C15H30O9 . It has an exact mass of 340.17 and a molecular weight of 340.370 .Chemical Reactions Analysis

This compound is used as a linker in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical and Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular formula of C15H30O9 and a molecular weight of 354.39 .Aplicaciones Científicas De Investigación

Bacterial Oxidation of Polyethylene Glycol

Research by Kawai et al. (1978) investigated the metabolism of polyethylene glycol (PEG) using a mixed culture of Flavobacterium and Pseudomonas species. The study found that the enzyme PEG dehydrogenase catalyzed the formation of a compound potentially an aldehyde from PEG, which has implications for understanding the bacterial oxidation processes of PEGs, including HO-Peg6-CH2cooh (Kawai et al., 1978).

Polyethylene-Glycol-Functionalized Inorganic Compounds

Ma et al. (2009) synthesized an organic–inorganic hybrid compound in a polyethylene glycol (PEG)/H2O system, demonstrating the potential of PEG, such as this compound, in creating new materials with enhanced properties for various applications (Ma et al., 2009).

Peptide and Protein PEGylation

Roberts et al. (2002) discussed the PEGylation of biological macromolecules, highlighting the versatility of PEG, including this compound, in enhancing the properties of peptides and proteins for pharmaceutical and biotechnical applications (Roberts et al., 2002).

Ion Mobility and Mass Spectrometry Techniques

Trimpin et al. (2007) used ion mobility and mass spectrometry to examine poly(ethylene glycols) (PEGs), providing insights into polymer size distributions and structural properties, relevant to compounds like this compound (Trimpin et al., 2007).

PEG-functionalized Holmium Oxide Nanoparticles

Atabaev et al. (2017) explored the use of PEG-functionalized holmium oxide nanoparticles for magnetic resonance imaging (MRI) applications, demonstrating the potential of PEG-based materials in biomedical imaging (Atabaev et al., 2017).

Photothermally Enhanced Photodynamic Therapy

Tian et al. (2011) studied the use of PEG-functionalized graphene oxide for photothermally enhanced photodynamic therapy, highlighting the medical applications of PEG-based materials in cancer treatment (Tian et al., 2011).

Polyethylene Glycol-Coated Biocompatible Surfaces

Alcantar et al. (2000) developed a method for grafting PEG onto activated silica films, creating biocompatible surfaces for potential use in medical applications (Alcantar et al., 2000).

Water Dynamics in Crowded Environments

Verma et al. (2016) explored the use of PEG as a macromolecular crowder to mimic the cellular environment, providing insights into water structure and dynamics in crowded environments, relevant to biotechnical applications (Verma et al., 2016).

Mecanismo De Acción

Target of Action

HO-Peg6-CH2cooh is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves the selective degradation of target proteins . The compound exploits the intracellular ubiquitin-proteasome system to achieve this . The E3 ubiquitin ligase ligand in the compound binds to the E3 ubiquitin ligase, while the other ligand binds to the target protein . This brings the target protein close to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By selectively targeting proteins for degradation, this compound can influence various cellular processes that are regulated by these proteins .

Pharmacokinetics

As a protac linker, it is expected to have properties that allow it to effectively enter cells and facilitate the degradation of target proteins .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins .

Action Environment

The action of this compound is influenced by the intracellular environment . Factors such as the presence of the target protein and E3 ubiquitin ligase, the functionality of the ubiquitin-proteasome system, and the ability of the compound to enter cells can all influence its action, efficacy, and stability .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O9/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h15H,1-13H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJUAKUBPXPAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3089928.png)

![methyl 2-{[(E)-phenylmethylidene]amino}propanoate](/img/structure/B3089943.png)

![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)